molecular formula C17H17N3O4S B2915894 (E)-methyl 2-(5,7-dimethyl-2-((3-methylisoxazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 946205-86-3

(E)-methyl 2-(5,7-dimethyl-2-((3-methylisoxazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

Cat. No. B2915894
CAS RN: 946205-86-3
M. Wt: 359.4
InChI Key: NTHCJVXVQPNIQY-ISLYRVAYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-methyl 2-(5,7-dimethyl-2-((3-methylisoxazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a useful research compound. Its molecular formula is C17H17N3O4S and its molecular weight is 359.4. The purity is usually 95%.
BenchChem offers high-quality (E)-methyl 2-(5,7-dimethyl-2-((3-methylisoxazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-methyl 2-(5,7-dimethyl-2-((3-methylisoxazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Molecular Docking

One study focused on the design, synthesis, and molecular modelling of novel iminothiazolidin-4-one acetate derivatives as potent and selective aldose reductase inhibitors. These compounds, including derivatives similar to the given chemical, have shown significant potential as novel drugs for treating diabetic complications by inhibiting aldose reductase, a key enzyme involved in the diabetic process. The study utilized a combination of docking and molecular dynamics simulations to understand the structure-selectivity relationships and binding modes with the enzyme (Sher Ali et al., 2012).

Antimicrobial Activities

Research on benzothiazole-imino-benzoic acid ligands and their metal complexes, which are structurally related to the given compound, highlighted their synthesis and characterization. These complexes demonstrated significant antimicrobial activity against human epidemic-causing bacterial strains, suggesting their potential in developing new antimicrobial agents (N. Mishra et al., 2019).

Heterocyclic Chemistry

Another study elaborated on the synthesis and transformations of methyl and phenylmethyl derivatives, which are key intermediates for preparing various heterocyclic systems. These compounds serve as versatile reagents for generating polysubstituted heterocyclic systems, showcasing the breadth of chemical transformations possible with such derivatives (Lovro Selič et al., 1997).

Synthesis of Nitrogen-Containing Heterocycles

The preparation of nitrogen-containing heterocycles through cyclization of diaminomethylenehydrazones with dimethyl acetylenedicarboxylate is another significant application. This method leads to the formation of various heterocycles, demonstrating the compound's utility in synthesizing complex structures with potential biological activity (Y. Miyamoto et al., 1994).

Corrosion Inhibition

Thiazole derivatives, related to the specified compound, have been studied for their effectiveness as corrosion inhibitors for mild steel in acidic solutions. These studies offer insights into the mechanism of corrosion inhibition and the potential industrial applications of such compounds in protecting metals from corrosion (M. Quraishi et al., 2005).

properties

IUPAC Name

methyl 2-[5,7-dimethyl-2-(3-methyl-1,2-oxazole-5-carbonyl)imino-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4S/c1-9-5-10(2)15-12(6-9)20(8-14(21)23-4)17(25-15)18-16(22)13-7-11(3)19-24-13/h5-7H,8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTHCJVXVQPNIQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N(C(=NC(=O)C3=CC(=NO3)C)S2)CC(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-methyl 2-(5,7-dimethyl-2-((3-methylisoxazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.